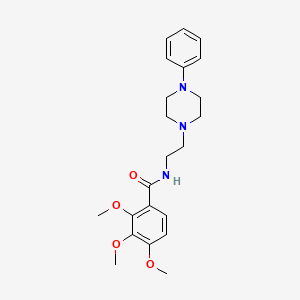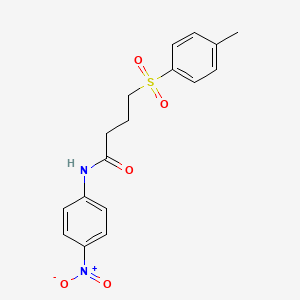![molecular formula C13H17FN2O2S2 B2862803 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole CAS No. 868216-82-4](/img/structure/B2862803.png)
2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl imidazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also act by modulating the activity of GABA-A receptors in the brain, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects
Studies have shown that 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II.
In addition, this compound has been shown to modulate the activity of GABA-A receptors in the brain, leading to anxiolytic and sedative effects. It has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of neuroinflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. It has been shown to have anti-cancer and anxiolytic properties, which could be beneficial in the treatment of these diseases.
However, there are also some limitations to using this compound in lab experiments. One limitation is its potential toxicity, which could be a concern when working with high concentrations of the compound. Another limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole. One area of research is to further investigate its potential as a therapeutic agent for cancer and neurological disorders. This could involve testing the compound in animal models and clinical trials to determine its safety and efficacy.
Another area of research is to further investigate its mechanism of action and potential side effects. This could involve studying the compound's interactions with various enzymes and receptors in the body, as well as its potential toxicity.
In addition, there is potential for the development of new derivatives of 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole with improved properties, such as increased potency or reduced toxicity. This could involve modifying the chemical structure of the compound or testing other compounds in the sulfonyl imidazole class for similar biological activities.
Conclusion
In conclusion, 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is a chemical compound with potential applications in scientific research. It has been shown to have anti-cancer and anxiolytic properties, and further research is needed to fully understand its mechanism of action and potential side effects. With continued research, this compound and its derivatives could have important therapeutic applications in the treatment of cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has been described in several research papers. One of the most commonly used methods involves the reaction of 4-fluorobenzyl mercaptan with 1-propylsulfonyl-1H-imidazole-4-carbaldehyde in the presence of a base such as sodium hydride. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has been shown to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Another potential application of this compound is in the field of neuroscience. Studies have shown that it can act as a positive allosteric modulator of GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders. It has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of neuroinflammatory diseases such as multiple sclerosis.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2S2/c1-2-9-20(17,18)16-8-7-15-13(16)19-10-11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMZIJAHYMODPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2862721.png)
![Cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2862723.png)




![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2862731.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2862734.png)
![4-methoxy-2-{2-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B2862735.png)
![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2862736.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2862738.png)
![Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate](/img/structure/B2862739.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2862742.png)
![5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2862743.png)